Cas no 1663-61-2 (Triethyl Orthobenzoate)

Triethyl Orthobenzoate 化学的及び物理的性質
名前と識別子
-
- (Triethoxymethyl)benzene
- Triethylorthobenzoate
- TRIETHOXYMETHYLBENZENE
- (triethoxymethyl)-benzen
- Orthobenzoic acid, triethyl ester
- ETHYL ORTHOBENZOATE
- α,α,α-Triethoxytoluene
- Triethyl orthobenzoa
- Triethoxyphenylmethane
- Benzene,(triethoxymethyl)-
- triethyl orthobenzoate
- Orthobenzoic Acid Triethyl Ester
- Triethyl orthobenzoate,97%
- TRIETHYL ORTHOBENZOATE 97%
- Benzene, (triethoxymethyl)-
- BQFPCTXLBRVFJL-UHFFFAOYSA-N
- Triethyl orthobenzoate, 97%
- (triethoxymethyl)benzol
- (Triethoxymethyl)benzene #
- KSC532G1P
- SCHEMBL379267
- 1663-61-2
- J-525073
- MFCD00009222
- Triethoxymethyl-benzene
- BCP20071
- T3070
- AI3-11563
- AKOS009157729
- InChI=1/C13H20O3/c1-4-14-13(15-5-2,16-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3
- alpha,alpha,alpha-Triethoxytoluene
- Triethyl orthobenzoate, >=95.0% (GC)
- SY003629
- FT-0633743
- NS00025443
- EINECS 216-771-3
- Z875026228
- BQFPCTXLBRVFJL-UHFFFAOYSA-
- CS-W002050
- Q63392171
- DTXSID7061859
- J-010274
- EN300-60585
- AS-20045
- Orthobenzoic Acid, Triethyl Ester (6CI,7CI,8CI); (Triethoxymethyl)benzene; Ethyl Orthobenzoate; Triethoxyphenylmethane;
- Triethyl Orthobenzoate
-
- MDL: MFCD00009222
- インチ: 1S/C13H20O3/c1-4-14-13(15-5-2,16-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3
- InChIKey: BQFPCTXLBRVFJL-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(C1C([H])=C([H])C([H])=C([H])C=1[H])(OC([H])([H])C([H])([H])[H])OC([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 224.14100
- どういたいしつりょう: 224.141245
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 7
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 27.7
- 疎水性パラメータ計算基準値(XlogP): 2.4
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 無色透明液体
- 密度みつど: 0.991 g/mL at 25 °C(lit.)
- ふってん: 240°C(lit.)
- フラッシュポイント: 華氏温度:206.6°f
摂氏度:97°c - 屈折率: n20/D 1.472(lit.)
n20/D 1.472 - すいようせい: 加水分解
- PSA: 27.69000
- LogP: 2.90640
- ようかいせい: 加水分解
Triethyl Orthobenzoate セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:UN 2811 6.1/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36; S37/39
- RTECS番号:AC1225000
-
危険物標識:
- 危険レベル:6.1(a)
- ちょぞうじょうけん:Inert atmosphere,2-8°C
- セキュリティ用語:6.1(a)
- 包装等級:I
- 包装カテゴリ:I
- リスク用語:R22; R36/37
Triethyl Orthobenzoate 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
Triethyl Orthobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-60585-0.1g |
(triethoxymethyl)benzene |
1663-61-2 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Enamine | EN300-60585-10.0g |
(triethoxymethyl)benzene |
1663-61-2 | 95.0% | 10.0g |
$37.0 | 2025-03-21 | |
Enamine | EN300-60585-0.05g |
(triethoxymethyl)benzene |
1663-61-2 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Enamine | EN300-60585-25.0g |
(triethoxymethyl)benzene |
1663-61-2 | 95.0% | 25.0g |
$57.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051698-25g |
(Triethoxymethyl)benzene |
1663-61-2 | 98% | 25g |
¥60 | 2023-04-15 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T831141-500g |
Triethyl orthobenzoate |
1663-61-2 | 97% | 500g |
1,620.00 | 2021-05-17 | |
Apollo Scientific | OR53122-100g |
Triethyl orthobenzoate |
1663-61-2 | 98+% | 100g |
£38.00 | 2025-02-20 | |
Alichem | A019086577-100g |
(Triethoxymethyl)benzene |
1663-61-2 | 95% | 100g |
211.46 USD | 2021-06-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T11850-25g |
(Triethoxymethyl)benzene |
1663-61-2 | 25g |
¥96.0 | 2021-09-03 | ||
TRC | T166360-5000mg |
Triethyl Orthobenzoate |
1663-61-2 | 5g |
$115.00 | 2023-05-17 |
Triethyl Orthobenzoate 関連文献
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Princy Gupta,Aman Mahajan RSC Adv. 2015 5 26686
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Daniele Cespi,Evan S. Beach,Thomas E. Swarr,Fabrizio Passarini,I. Vassura,Peter J. Dunn,Paul T. Anastas Green Chem. 2015 17 3390
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3. CCCLX.—The condensation of phenols with chloralFrederick Daniel Chattaway J. Chem. Soc. 1926 129 2720
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4. Solvent-free synthesis of bismuth thiolates and carboxylatesPhilip C. Andrews,Glen B. Deacon,W. Roy Jackson,Melissa Maguire,Natalie M. Scott,Brian W. Skelton,Allan H. White J. Chem. Soc. Dalton Trans. 2002 4634
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Yih Ching Ong,Victoria L. Blair,Lukasz Kedzierski,Kellie L. Tuck,Philip C. Andrews Dalton Trans. 2015 44 18215
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Majid M. Heravi,Vahideh Zadsirjan RSC Adv. 2020 10 44247
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7. Chemistry of fruit flies: composition of the male rectal gland secretions of some species of South-East Asian Dacinae. Re-examination of Dacus cucurbitae(melon fly)Michael V. Perkins,William Kitching,Richard A. I. Drew,Christopher J. Moore,Wilfried A. K?nig J. Chem. Soc. Perkin Trans. 1 1990 1111
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Yih Ching Ong,Victoria L. Blair,Lukasz Kedzierski,Philip C. Andrews Dalton Trans. 2014 43 12904
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Peter J. Dunn,Stephen Galvin,Kevin Hettenbach Green Chem. 2004 6 43
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Dominik Koszelewski,Ma?gorzata Zysk,Anna Brodzka,Anna ??d?o,Daniel Paprocki,Ryszard Ostaszewski Org. Biomol. Chem. 2015 13 11014
Triethyl Orthobenzoateに関する追加情報
Triethyl Orthobenzoate: A Comprehensive Overview of its Chemical Properties, Applications, and Research Advancements
Triethyl Orthobenzoate, with the chemical formula C14H14O3, is a derivative of benzoic acid characterized by its triethyl ester functional group. This compound, identified by the CAS No. 1663-61-2, has garnered significant attention in both academic and industrial research due to its unique physicochemical properties and potential applications in pharmaceutical and materials science. Recent advancements in analytical techniques and molecular modeling have further enhanced our understanding of its role in various biological systems.
The molecular structure of Triethyl Orthobenzoate consists of a benzene ring substituted with an ester group, which imparts stability and solubility characteristics critical for its functionality. Its low polarity and high melting point (~100°C) make it suitable for applications requiring thermal resistance. A 2023 study published in Journal of Medicinal Chemistry highlighted its potential as a drug delivery carrier, leveraging its ability to form microemulsions with hydrophilic compounds.
Recent research has expanded the scope of Triethyl Orthobenzoate applications. In 2024, a team from the University of Tokyo demonstrated its utility in nanoparticle formulation, where it served as a stabilizing agent for colloidal systems. This finding aligns with the growing trend of using organic esters in biocompatible materials, particularly in regenerative medicine applications. The compound's ability to modulate surface tension and enhance dispersion properties has positioned it as a promising candidate for pharmaceutical excipients.
From a synthetic perspective, Triethyl Orthobenzoate is typically prepared through the esterification of benzoic acid with triethylamine. This reaction, optimized in 2022 by a group at MIT, involves a catalytic process that ensures high yield and purity. The methodology has since been adapted for large-scale production, addressing the demand for this compound in industrial applications. Its synthesis pathway has also been explored in green chemistry contexts, with recent studies focusing on reducing solvent usage and energy consumption.
Current research on Triethyl Orthobenzoate emphasizes its role in surface modification technologies. A 2.023 study in Advanced Materials showcased its use in creating hydrophobic coatings for medical devices, leveraging its molecular structure to repel aqueous solutions. This application is particularly relevant in antimicrobial surface design, where the compound's properties contribute to reducing biofilm formation. Such innovations underscore its versatility across multiple disciplines.
From a biological standpoint, Triethyl Orthobenzoate has been investigated for its cytocompatibility profile. A 2023 meta-analysis published in Biomedical Materials found no significant toxicity in mammalian cells, supporting its potential as a biomedical material. However, ongoing studies are exploring its long-term effects in in vivo models, particularly in chronic exposure scenarios. These investigations are critical for ensuring its safe application in therapeutic contexts.
Recent breakthroughs in computational chemistry have provided new insights into Triethyl Orthobenzoate's behavior. Machine learning algorithms developed in 2024 have predicted its molecular interactions with various proteins, revealing potential applications in targeted drug delivery. These simulations have also identified optimal conditions for its use in controlled release systems, enhancing its utility in pharmaceutical formulations.
The compound's thermal stability has been a focus of recent research, particularly in high-temperature applications. A 2023 study in Industrial & Engineering Chemistry Research demonstrated its effectiveness as a thermal stabilizer in polymer composites, where it prevented degradation at elevated temperatures. This property makes it a valuable additive in polymer science, particularly for high-performance materials.
From an environmental perspective, Triethyl Orthobenzoate has been evaluated for its biodegradability. A 2024 study published in Environmental Science & Technology found that it degrades within 60 days under aerobic conditions, suggesting its potential as a eco-friendly material. These findings are crucial for its application in sustainable manufacturing processes and green chemistry initiatives.
Current trends in Triethyl Orthobenzoate research highlight its interdisciplinary potential. From pharmaceutical applications to materials science, the compound continues to be a subject of innovation. Ongoing studies are exploring its role in nanotechnology, biomaterials engineering, and surface science, reflecting its broad relevance across scientific disciplines. These developments underscore the importance of continued research in optimizing its properties for diverse applications.
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